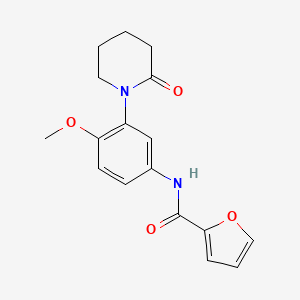

(1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups, including an indole ring, a pyrazole ring, a sulfonyl group, and a diazepane ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazole is a simple aromatic ring compound that consists of a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an organic group. Diazepane is a seven-membered saturated ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings are aromatic and planar, contributing to the compound’s stability. The diazepane ring, being a seven-membered ring, would have some ring strain .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the indole ring is electron-rich and can undergo electrophilic substitution. The pyrazole ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the sulfonyl group could enhance its solubility in polar solvents .科学的研究の応用

Anticancer Properties

The compound has been investigated for its cytotoxic effects against several cancer cell lines. For instance, in vitro studies revealed that compound 10ec exhibited significant cytotoxicity against BT-474 breast cancer cells, with an IC50 value of 0.99 ± 0.01 μM . Additionally, it induced apoptosis in BT-474 cells, as evidenced by acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays. The inhibition of colony formation further supported its anticancer potential.

Tubulin Polymerization Inhibition

Compound 10ec was also evaluated for its ability to inhibit tubulin polymerization. Molecular modeling studies indicated that it binds to the colchicine binding site of tubulin, suggesting a potential role in disrupting microtubule dynamics .

Anti-Inflammatory Activity

Another related compound, 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine, possessing terminal ethyl or propyl sulfonamides, was studied for its cytotoxic effect in LPS-induced RAW264.7 macrophage cells . While this specific compound is not identical to the one , it highlights the broader interest in related structures for anti-inflammatory research.

Precursor to Biologically Active Natural Products

A derivative of the compound, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Although not directly related to the compound , this underscores the versatility of indole-based scaffolds.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1H-indol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-21-13-15(12-19-21)27(25,26)23-8-4-7-22(9-10-23)18(24)17-11-14-5-2-3-6-16(14)20-17/h2-3,5-6,11-13,20H,4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOKXXAXSZQVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)

![3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2430067.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430068.png)

![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)